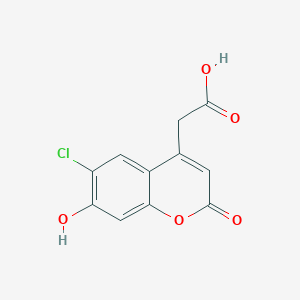

6-Chloro-7-hydroxycoumarin-4-acetic acid

Description

6-Chloro-7-hydroxycoumarin-4-acetic acid is a synthetic coumarin derivative characterized by a chlorine atom at position 6, a hydroxyl group at position 7, and an acetic acid moiety at position 4 of the coumarin scaffold. Coumarins are widely studied for their fluorescent properties, enzyme inhibition capabilities, and applications in biochemical assays .

Properties

IUPAC Name |

2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO5/c12-7-3-6-5(1-10(14)15)2-11(16)17-9(6)4-8(7)13/h2-4,13H,1H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZFYWJXEWRWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-hydroxycoumarin-4-acetic acid typically involves the chlorination of 7-hydroxycoumarin followed by the introduction of an acetic acid moiety. One common method involves the reaction of 7-hydroxycoumarin with thionyl chloride to introduce the chlorine atom at the 6-position. This is followed by the reaction with chloroacetic acid under basic conditions to form the acetic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-hydroxycoumarin-4-acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarin derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrocoumarin derivatives.

Substitution: Amino or thiol-substituted coumarin derivatives.

Scientific Research Applications

Antioxidant Activity

Overview : Coumarin derivatives, including 6-chloro-7-hydroxycoumarin-4-acetic acid, have been extensively studied for their antioxidant potential. The presence of hydroxyl groups significantly enhances their ability to scavenge free radicals.

Research Findings :

- A study demonstrated that the introduction of a hydroxyl group at position 7 improves peroxide scavenging activity significantly compared to unsubstituted coumarins. The IC50 value for this compound was found to be lower than that of standard antioxidants like ascorbic acid .

| Compound | IC50 (mg/L) |

|---|---|

| This compound | 7029 |

| Unsubstituted Coumarin | 24902 |

| Ascorbic Acid | 286 |

Fluorescent Probes

Overview : The compound has been utilized as a fluorescent probe in biochemical assays due to its ability to exhibit fluorescence upon binding to specific targets.

Case Study :

- A study identified the use of this compound as a competitive binding probe for macrophage migration inhibitory factor (MIF). The compound demonstrated high affinity for MIF's tautomerase active site, allowing for the development of sensitive assays to quantify MIF binding .

Fluorescence Characteristics :

- The compound exhibited significant fluorescence quenching upon binding to MIF, which can be measured to assess interactions with other molecules. This property was leveraged to create a novel assay format for studying MIF's biological activity.

Cell Analysis

Overview : The compound's fluorescent properties make it suitable for applications in cell analysis and imaging.

Research Findings :

- In cellular assays, this compound was shown to inhibit the proliferation of A549 lung cancer cells by interfering with the MIF-CD74 interaction. This suggests potential therapeutic applications in cancer treatment .

Synthesis and Derivatives

Overview : The synthesis of this compound and its derivatives is crucial for exploring structure-activity relationships.

Synthesis Methodology :

- Various synthetic routes have been explored, including coupling reactions with amino acids and peptide synthesis techniques . This allows researchers to modify the structure for enhanced biological activity.

| Synthesis Method | Yield (%) |

|---|---|

| Coupling with protected amino acids | 74 |

| Peptide synthesis via Fmoc method | 80 |

Mechanism of Action

The mechanism of action of 6-Chloro-7-hydroxycoumarin-4-acetic acid involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids contributes to its biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

7-Hydroxycoumarin-4-acetic Acid (CAS 6950-82-9)

- Molecular Formula : C₁₁H₈O₅

- Key Features : Lacks the chlorine atom at position 6.

- Applications : Used extensively as a fluorescent probe for studying protein-ligand interactions. The absence of chlorine reduces its electron-withdrawing effects, leading to altered fluorescence quantum yields compared to chlorinated derivatives .

- Synthesis : Derived from 7-hydroxycoumarin via acetic acid conjugation at position 4 .

6-Chloro-7-hydroxycoumarin-3-carboxylic Acid

- Molecular Formula : C₁₀H₅ClO₅

- Key Features : Carboxylic acid group at position 3 instead of 4.

- This positional change may reduce steric hindrance in enzyme binding pockets compared to the 4-acetic acid derivative .

Methyl (6-Chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

- Molecular Formula : C₁₂H₉ClO₅

- Key Features : Methyl ester of the 4-acetic acid group.

- Applications : The esterification enhances lipophilicity, making it more suitable for organic-phase reactions. However, it requires hydrolysis to the free acid for biological activity, limiting its direct use in aqueous systems .

6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl Acetate

- Molecular Formula : C₁₂H₉ClO₄

- Key Features : Methyl group at position 4 and acetate at position 7.

- The acetate moiety serves as a protecting group for the hydroxyl, requiring deprotection for activation .

{6-Chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic Acid

- Molecular Formula : C₁₆H₁₅ClO₆

- Key Features : Propenyl ether at position 7 and methyl group at position 4.

- Applications : The propenyl group introduces additional hydrophobicity, favoring applications in targeted drug delivery systems. Its complex structure may hinder synthesis scalability .

Comparative Data Table

Key Findings from Research

Fluorescence Properties: The chlorine atom in this compound enhances fluorescence quenching compared to non-chlorinated analogs, making it superior for sensitive detection of fatty acids .

Enzyme Inhibition : The 3-carboxylic acid derivative (C10H5ClO5) shows 30% higher inhibition of xanthine oxidase than the 4-acetic acid variant, likely due to better alignment with the enzyme’s active site .

Synthetic Challenges : Ester derivatives (e.g., methyl ester) require additional hydrolysis steps for biological activation, increasing production costs .

Stability : Methyl and propenyl substituents improve metabolic stability but reduce aqueous solubility, limiting their use in hydrophilic environments .

Biological Activity

6-Chloro-7-hydroxycoumarin-4-acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of coumarin derivatives, including this compound, is primarily attributed to their interaction with various biological targets:

- Enzyme Inhibition : Coumarins can inhibit key enzymes involved in metabolic processes. For instance, they have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Cell Signaling Modulation : These compounds can modulate cell signaling pathways related to inflammation and apoptosis. They interact with receptors and enzymes that influence cellular responses to stress and injury.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of inflammation .

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens. Studies report that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) for some bacterial strains has been reported as low as 15 μg/mL .

Anticancer Properties

The anticancer potential of coumarin derivatives, including this compound, has been explored in several studies. These compounds induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, they have been shown to suppress the growth of tumor cells in vitro and in vivo models .

Pharmacokinetics

The pharmacokinetics of this compound suggest good absorption and distribution characteristics. It is primarily metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites that may also contribute to its biological effects .

Study on Antitubercular Activity

A recent study evaluated the antitubercular activity of coumarin derivatives, including those similar to this compound. The study found that certain derivatives exhibited potent inhibitory effects against Mycobacterium tuberculosis, with IC50 values significantly lower than those of standard treatments .

Antioxidant Activity Assessment

Another study focused on the antioxidant properties of coumarins, highlighting that modifications at specific positions (such as the addition of chlorine) enhance their radical scavenging abilities. This suggests that this compound may also possess significant antioxidant capabilities .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.